molecular formula C17H15ClO3 B1607923 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid CAS No. 70596-90-6

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1607923
CAS No.: 70596-90-6
M. Wt: 302.7 g/mol
InChI Key: KWNBDPJHEKVDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid (CAS: 301193-79-3) is a 4-oxobutanoic acid derivative with a molecular formula of C₁₇H₁₅ClO₃S and a monoisotopic mass of 334.043043 g/mol . It features a 4-chlorophenyl group at position 4 and a 4-methylphenylsulfanyl moiety at position 2 (Figure 1). This compound is synthesized via Friedel-Crafts acylation or Michael addition reactions, as seen in related 4-oxobutanoic acid derivatives .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-11-2-4-12(5-3-11)15(17(20)21)10-16(19)13-6-8-14(18)9-7-13/h2-9,15H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNBDPJHEKVDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377375
Record name 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70596-90-6
Record name 4-Chloro-α-(4-methylphenyl)-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70596-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel–Crafts Acylation Approach

  • Principle : This method involves the acylation of aromatic rings using acid anhydrides or acid chlorides catalyzed by Lewis acids such as aluminum chloride (AlCl3).
  • Typical Reaction : The Friedel–Crafts reaction between aromatic compounds like toluene or substituted benzenes and succinic anhydride forms intermediates such as 4-(4-methylphenyl)-4-oxobutanoic acid, which can be further modified to introduce the chlorophenyl group.
  • Application to Target Compound : A sequential or stepwise Friedel–Crafts acylation can be employed where 4-chlorobenzene derivatives react with succinic anhydride or related intermediates under Lewis acid catalysis to form the chlorophenyl-substituted oxobutanoic acid moiety.

Claisen Condensation Route

  • Principle : Claisen condensation involves the reaction of esters with active methylene compounds under basic conditions to form β-keto esters or acids.
  • Typical Reaction : For example, the reaction of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide yields 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid after hydrolysis and decarboxylation.
  • Relevance : This approach can be adapted for the preparation of this compound by selecting appropriate aldehyde and ester precursors bearing the desired substituents.

Synthesis via Substituted Malonate Esters

  • Principle : Alkylation of diethyl malonate with substituted benzyl halides followed by hydrolysis and decarboxylation is a common method for preparing substituted butanoic acids.
  • Example : 2-(4-Chlorophenyl)butanoic acid is synthesized by reacting 4-chlorobenzyl chloride with diethyl malonate under basic conditions (e.g., sodium ethoxide in ethanol), followed by acidic hydrolysis and heating for decarboxylation.
  • Extension : Incorporating a 4-methylphenyl substituent at the 2-position can be achieved by using suitably substituted benzyl halides or by further functional group transformations.

Chlorination and Functional Group Transformations

  • Chlorination Step : Chlorination of methylphenyl precursors (e.g., o-cresol derivatives) using chlorinating agents such as elemental chlorine or hypochlorous acid under controlled temperature and pH conditions can introduce the chloro substituent at the desired aromatic position.
  • Catalysis and Control : Catalysts and reaction parameters (temperature below 50°C, pH < 10) are critical to achieve selective chlorination without over-chlorination or side reactions.
  • Application : This method can be integrated into multi-step syntheses to prepare chlorinated aromatic intermediates for subsequent coupling or condensation reactions.

Summary of Key Preparation Routes

Method Key Reagents & Conditions Advantages Limitations
Friedel–Crafts Acylation Aromatic compound + succinic anhydride, AlCl3 catalyst Straightforward, well-established Requires Lewis acid, sensitive to moisture
Claisen Condensation Aromatic aldehyde + ethyl acetoacetate, sodium ethoxide base High selectivity, useful for β-keto acids Requires careful control of base and temperature
Malonate Alkylation Substituted benzyl chloride + diethyl malonate, base Versatile, scalable for industrial use Multi-step, requires hydrolysis and decarboxylation
Aromatic Chlorination o-Cresol derivatives + Cl2 or HCIO, catalyst, controlled pH Selective chlorination Requires precise temperature and pH control

Detailed Research Findings and Data

Reaction Yields and Conditions

  • Friedel–Crafts acylation of toluene with succinic anhydride catalyzed by AlCl3 typically proceeds at 0–50°C with yields ranging from 60–85% for related oxobutanoic acids.
  • Claisen condensation reactions of substituted benzaldehydes with ethyl acetoacetate under sodium ethoxide catalysis achieve yields of 70–90%, with reaction times of 3–6 hours at reflux temperatures.
  • Malonate alkylation reactions followed by hydrolysis and decarboxylation are reported to provide yields between 65–80%, with reaction conditions involving ethanol solvent, sodium ethoxide base, and heating to 150–200°C for decarboxylation.
  • Chlorination reactions require careful monitoring of redox potential and temperature to avoid side reactions, with yields typically above 75% under optimized conditions.

Purity and Characterization

  • Products are generally purified by recrystallization or chromatographic methods.
  • Characterization techniques include NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • The presence of the chloro substituent is confirmed by characteristic shifts in NMR and IR spectra.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential anticancer properties. Recent studies have indicated that derivatives of 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid exhibit significant antiproliferative activity against various cancer cell lines, including gastric adenocarcinoma and breast cancer cells.

Case Study: Antiproliferative Activity
A study conducted on tryptophanol-derived oxazolopyrrolidone lactams, which include this compound as a precursor, demonstrated promising results in inhibiting cell viability in AGS cells (gastric adenocarcinoma). The research highlighted that certain derivatives showed over 85% inhibition of cell proliferation at specific concentrations .

CompoundCell LineIC50 (µM)Activity Level
7cAGS10High
7oMDA-MB-23115Moderate
7sDU-14520Moderate

Biochemical Research

The compound's ability to induce apoptosis in cancer cells has been linked to its structural features. Research indicates that the presence of electron-withdrawing groups like chlorine enhances its biological activity by improving binding affinity to target proteins involved in apoptosis pathways.

Mechanism of Action
The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. In vitro assays demonstrated that treatment with specific derivatives resulted in a significant increase in caspase 3/7 activity, indicating effective induction of apoptosis .

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and coatings due to its chemical stability and reactivity.

Properties for Material Development

  • Thermal Stability : The compound exhibits a melting point suitable for high-temperature applications.
  • Chemical Reactivity : Its functional groups allow for potential modifications to enhance material properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-oxobutanoic acid derivatives are highly dependent on substituents at positions 2 and 4. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key 4-Oxobutanoic Acid Derivatives

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Reference
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid 4-Methylphenylsulfanyl 4-Chlorophenyl 334.81 Predicted pKa: 2.78; moderate solubility Friedel-Crafts/Michael addition
4-(4-Methylphenyl)-4-oxobutanoic acid –H (backbone) 4-Methylphenyl 192.19 IR: 1682 cm⁻¹ (C=O); used in antimicrobial synthesis Friedel-Crafts acylation
4-(4-Chlorophenyl)-4-oxobutanoic acid –H (backbone) 4-Chlorophenyl 212.62 Intermediate for hydrazide derivatives Friedel-Crafts acylation
4-(4-Fluorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-Fluorophenylamino 4-Fluorophenyl 307.28 Amide linkage enhances stability Nucleophilic substitution
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid (Carboxymethyl)sulfanyl Aryl (e.g., 4-Cl, 4-Me) ~300–350 Antiproliferative activity against cancer cells Michael addition
4-(3-Chlorophenyl)-α-(2-(4-chlorophenyl)-2-oxoethyl)-1-piperazineacetic acid Piperazinyl + 4-chlorophenyl 3-Chlorophenyl 310.78 Potential CNS activity due to piperazine Multi-step alkylation

Key Observations:

Substituent Effects on Bioactivity: Sulfanyl groups (e.g., in ) enhance hydrogen-bonding capacity, improving interactions with biological targets. For instance, 2-[(carboxymethyl)sulfanyl] derivatives exhibit antiproliferative effects against tumor cells . Amino substituents (e.g., 4-fluoroanilino in ) increase metabolic stability but may reduce solubility due to basicity. Halogenated aryl groups (e.g., 4-Cl, 4-F) improve lipophilicity, aiding membrane permeability .

Synthetic Flexibility :

  • Friedel-Crafts acylation is widely used to introduce aryl groups at position 4 (e.g., ).
  • Michael addition with thioglycolic acid enables modular synthesis of sulfanyl derivatives .

Physicochemical Properties: The sulfanyl-containing compound (334.81 g/mol) has a predicted pKa of 2.78, suggesting moderate acidity and solubility in aqueous buffers . Esters (e.g., methyl 4-oxobutanoate ) show higher volatility but lower stability compared to free acids.

Biological Activity

Overview

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid, also known by its CAS number 70596-90-6, is an organic compound noted for its complex structure that includes both chlorophenyl and methylphenyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₇H₁₅ClO₃
  • Melting Point : 185–188 °C
  • CAS Number : 70596-90-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity and influence biochemical pathways related to inflammation, cancer, and microbial resistance. The precise mechanisms are still under investigation, but preliminary studies suggest it may inhibit certain enzymes or receptors involved in these processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including oxidative stress modulation and interference with cell signaling pathways .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. It is believed to modulate inflammatory cytokines and pathways, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at varying concentrations, with minimum inhibitory concentration (MIC) values suggesting its potential as an antimicrobial agent.
  • Anticancer Research : In a study involving breast cancer cell lines (MCF-7), the compound demonstrated cytotoxic effects with an IC50 value indicating substantial inhibition of cell proliferation compared to control groups .
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, supporting its potential therapeutic role in inflammatory diseases .

Data Tables

Activity Tested Concentration (µM) IC50 Value (µM) Effect Observed
Antimicrobial10 - 10025Significant inhibition of bacterial growth
Anticancer (MCF-7)5 - 5015Cytotoxic effects leading to apoptosis
Anti-inflammatory1 - 20Not determinedReduction in edema and cytokine levels

Q & A

What are the common synthetic routes for 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid, and how can reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or Michael-type additions. For example, similar compounds are synthesized via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, followed by purification using flash chromatography . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical for yield. For instance, in related syntheses, yields varied significantly (22–86%) depending on the substituents and reaction setup . Low yields (e.g., 22% for compound 26) may arise from side reactions or purification losses, necessitating iterative optimization of stoichiometry or use of protecting groups.

What analytical methods are most effective for characterizing this compound and verifying purity?

Basic Research Question
Proton (¹H) and carbon (¹³C) NMR spectroscopy are primary tools for structural confirmation. Key NMR signals include:

  • Ketone carbonyl : ~200–210 ppm (¹³C) .
  • Aromatic protons : 6.5–8.0 ppm (¹H), split based on substitution patterns .
    High-performance liquid chromatography (HPLC) with UV detection (e.g., >95% purity) is standard for purity assessment . Mass spectrometry (ESI-MS) confirms molecular weight, with observed [M-H]⁻ peaks in related compounds (e.g., m/z 309.3 for a chlorophenyl analog) .

How do substituents (e.g., chloro vs. methyl groups) influence the compound’s reactivity and bioactivity?

Advanced Research Question
Substituents on the phenyl rings modulate electronic and steric properties:

  • Chlorophenyl groups : Enhance electrophilicity and enzyme inhibition potential (e.g., COX or Kynurenine-3-hydroxylase inhibition in fluorinated analogs) .
  • Methyl groups : Increase hydrophobicity, potentially improving membrane permeability .
    Structure-activity relationship (SAR) studies on analogs show that halogenated aryl groups enhance binding to biological targets, while alkyl substituents alter pharmacokinetic profiles . For example, anti-auxin activity in structurally similar compounds depends on aryl and heterocyclic substitutions .

What mechanistic insights explain its role in targeted protein degradation (e.g., PROTACs)?

Advanced Research Question
The compound’s carboxylic acid group enables conjugation to ligands (e.g., JQ1 in BRD4-targeting PROTACs) via PEG linkers. Linker length and rigidity are critical for inducing proper ternary complex formation between the target protein and E3 ubiquitin ligase . For instance, in ByeTACs, an 8-step synthesis starting with this compound produced degraders with varying linker lengths, which were tested for efficiency in ubiquitination assays . Rational design should balance linker flexibility and steric compatibility with target binding pockets.

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies in bioactivity data may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or compound purity. For example:

  • Enzyme inhibition assays : Fluorinated analogs showed variable IC₅₀ values depending on buffer pH or co-factor availability .
  • Anti-microbial activity : Contradictions may stem from bacterial strain specificity or solvent effects (DMSO vs. aqueous solutions) .
    Methodological standardization, including internal controls and orthogonal assays (e.g., SPR for binding affinity, in vivo models), is recommended to validate findings .

What computational tools are suitable for predicting its pharmacokinetic properties?

Advanced Research Question
In silico models like SwissADME or pkCSM can predict:

  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
  • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 substrate likelihood).
    For analogs, predicted half-lives ranged from 2–6 hours, aligning with in vivo clearance rates in rodent models . Molecular dynamics simulations further elucidate binding modes to targets like auxin receptors .

How can low-yield synthetic steps be optimized without compromising purity?

Advanced Research Question
Strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency .
  • Flow chemistry : Reduces side reactions in scaled-up syntheses (e.g., continuous flow reactors for intermediates) .
  • Crystallization-driven purification : Enhances purity while minimizing losses . For example, compound 25 was isolated in 27% yield via flash chromatography, suggesting room for optimization via solvent tuning .

What are the implications of stereochemistry in its derivatives?

Advanced Research Question
Stereochemical control is critical for bioactivity. For example:

  • Enantiomeric mixtures : Compounds synthesized via Michael additions often form R/S mixtures, which may exhibit divergent biological effects .
  • Chiral resolution : Use of chiral HPLC columns or enzymatic resolution (e.g., lipases) can isolate active enantiomers . In anti-auxin studies, stereochemistry at the β-keto position dictated target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Reactant of Route 2
4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.